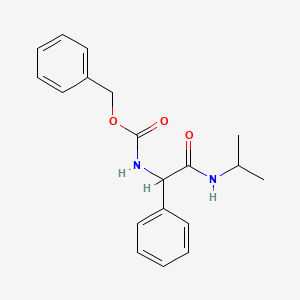
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine
Overview
Description
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors such as 2-methyl-4,6-dichloropyrimidine with morpholine under basic conditions.
Introduction of the ethane-1,2-diamine moiety: This step involves the nucleophilic substitution of the chlorine atoms in the pyrimidine ring with ethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating inflammation-associated disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . The compound forms hydrophobic interactions with the active sites of these enzymes, leading to decreased protein expression and inhibition of the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
N1-(quinolin-4-yl)ethane-1,2-diamine: Known for its anti-inflammatory and antimicrobial activities.
N1-[5-chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-yl]-N2-[6-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine: Another pyrimidine derivative with potential biological activities.
Uniqueness
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its combination of a morpholine ring and pyrimidine core provides a unique scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
N'-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9-14-10(13-3-2-12)8-11(15-9)16-4-6-17-7-5-16/h8H,2-7,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMGXFHPQIYCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)
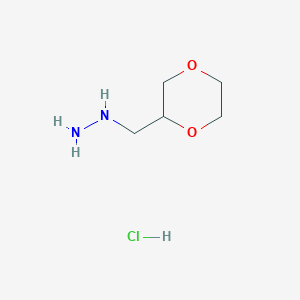
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)
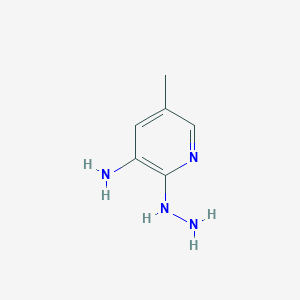
![3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432165.png)
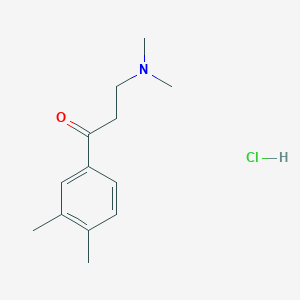

![2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432169.png)
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate](/img/structure/B1432172.png)

![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)
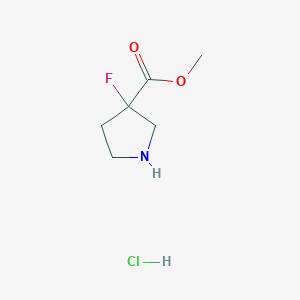
![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1432182.png)
